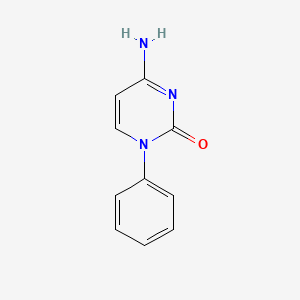

4-Amino-1-phenyl-2(1H)-pyrimidinone

Description

Properties

CAS No. |

28461-44-1 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

4-amino-1-phenylpyrimidin-2-one |

InChI |

InChI=1S/C10H9N3O/c11-9-6-7-13(10(14)12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,12,14) |

InChI Key |

KUFLGYCCOQGBEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Amino 1 Phenyl 2 1h Pyrimidinone and Its Derivatives

Multi-component Reaction Approaches to Pyrimidinone Core Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. mdpi.comum.edu.mt These reactions are particularly valuable for building the pyrimidinone scaffold.

Exploration of Biginelli Reaction and Related Cyclocondensation Mechanisms

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a classic multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgnih.gov This acid-catalyzed reaction provides a straightforward route to dihydropyrimidinones, which are valuable intermediates in pharmaceutical synthesis. organic-chemistry.org

The mechanism of the Biginelli reaction is understood as a series of bimolecular reactions. wikipedia.org It is believed to start with the condensation of the aldehyde and urea, forming an iminium intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the ketoester enol and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. wikipedia.orgorganic-chemistry.org

Condensation Reactions Utilizing Various Starting Materials for Pyrimidinone Ring Formation

The formation of the pyrimidinone ring can be achieved through various condensation reactions, a process where two or more molecules combine to form a larger cyclic compound. wisdomlib.org These reactions often involve the cyclocondensation of β-keto esters and amidines to yield highly substituted 4-pyrimidinols. organic-chemistry.org Another approach involves the three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, to produce 4,5-disubstituted pyrimidine (B1678525) derivatives. organic-chemistry.org

A notable example is the synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines through a three-component Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine (B92328) hydrochloride in an alkaline ethanol (B145695) solution. nih.gov Research has also explored the use of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidin-2-one and benzaldehyde (B42025) with indole (B1671886) to produce gramine (B1672134) derivatives. erciyes.edu.tr

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type |

| β-keto esters | Amidines | - | Ultrasound irradiation | 4-Pyrimidinols organic-chemistry.org |

| Functionalized enamines | Triethyl orthoformate | Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines organic-chemistry.org |

| Aromatic aldehydes | Ethyl cyanoacetate | Guanidine hydrochloride | Alkaline ethanol | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines nih.gov |

| 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidin-2-one | Benzaldehyde | Indole | Heat (80°C) | Gramine derivatives erciyes.edu.tr |

Cyclization and Ring-Closure Strategies for the 4-Amino-1-phenyl-2(1H)-pyrimidinone Framework

Cyclization and ring-closure reactions are fundamental strategies for constructing the pyrimidinone skeleton, often starting from pre-functionalized precursors. um.edu.mt

Routes Involving Aminopyrimidines as Precursors

Aminopyrimidines serve as versatile precursors for the synthesis of more complex pyrimidine derivatives. google.com For instance, 4-amino-5-aminomethyl-2-methylpyrimidine is a key intermediate in the synthesis of Vitamin B1. google.com The synthesis of fused 4-amino pyrimidine derivatives can be achieved through the cycloaddition reaction of fused 4-amino nicotino nitrile with reagents like formamide, urea, or thiourea (B124793) under acidic or basic conditions. researchgate.netsciencescholar.us

Intramolecular Ring-Forming Reactions to Establish the Pyrimidinone Skeleton

Intramolecular cyclization offers a powerful method for constructing the pyrimidinone ring. um.edu.mt This can involve the cyclization of derivatives of α-formyl-β-formylamino-propionitrile sodium salt with acetamidine. google.com Another example is the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, which can be catalyzed by a Brønsted acid. frontiersin.orgresearchgate.net This reaction proceeds through the formation of a diazonium intermediate, followed by intramolecular nucleophilic attack to form the cyclic product. frontiersin.org

A facile method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the nucleophilic intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov Additionally, 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines undergo intramolecular cyclization in triflic acid to form tricyclic iminium compounds. researchgate.net

| Precursor | Reaction Type | Conditions | Product |

| Fused 4-amino nicotino nitrile | Cycloaddition | Formamide, urea, or thiourea; acidic/basic | Fused 4-amino pyrimidines researchgate.netsciencescholar.us |

| α-Formyl-β-formylamino-propionitrile sodium salt derivatives | Cyclization | Acetamidine | 4-Amino-5-aminomethyl-2-methylpyrimidine google.com |

| N-Cbz-protected diazoketones | Intramolecular Cyclization | Brønsted acid | 1,3-Oxazinane-2,5-diones frontiersin.orgresearchgate.net |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Intramolecular Cyclization | - | 2-(3-Oxoindolin-2-ylidene)acetonitriles nih.gov |

| 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines | Intramolecular Cyclization | Triflic acid | Tricyclic iminium compounds researchgate.net |

Green Chemistry Principles Applied to Pyrimidinone Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrimidinones (B12756618) to develop more environmentally friendly and sustainable processes. sciencescholar.us This includes the use of multi-component reactions, which are inherently atom-economical. mdpi.comum.edu.mt

One approach involves using solid-phase one-pot multi-component reactions accelerated by microwave irradiation, which can be rapid, environmentally safe, and lead to enhanced yields. researchgate.netsciencescholar.us For example, the synthesis of fused 4-amino nicotino nitrile derivatives has been achieved by grinding equimolar amounts of aromatic amines, piperonal, and malononitrile, followed by microwave irradiation. researchgate.netsciencescholar.us

In the context of the Biginelli reaction, the use of heterogeneous catalysts, such as silicotungstic acid supported on Amberlyst-15, allows for solvent-free conditions and easy catalyst recovery and reuse, reducing hazardous waste. mdpi.comum.edu.mt This not only offers economic advantages but also minimizes environmental pollution. organic-chemistry.org

| Green Chemistry Approach | Starting Materials | Conditions | Advantages |

| Solid-phase one-pot MCR | Aromatic amines, piperonal, malononitrile | Grinding, Microwave irradiation | Rapid, environmentally safe, enhanced yield researchgate.netsciencescholar.us |

| Heterogeneous catalysis | Aldehyde, β-ketoester, urea | Silicotungstic acid on Amberlyst-15, solvent-free | Easy catalyst recovery, reduced pollution mdpi.comum.edu.mt |

Post-Cyclization Functionalization and Derivatization Strategies of the Pyrimidinone Core

The inherent chemical properties of the this compound ring system allow for a variety of post-cyclization modifications. These strategies are essential for creating libraries of derivatives for structure-activity relationship (SAR) studies. The reactivity of the pyrimidinone core is influenced by the interplay of the electron-donating amino group at the C4-position, the phenyl group at the N1-position, and the carbonyl group at the C2-position.

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidinone Ring System

The pyrimidinone ring in this compound and its derivatives is susceptible to both nucleophilic and electrophilic substitution reactions, although the regioselectivity is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Nucleophilic Substitution: The C4-position, bearing the amino group, is a primary site for nucleophilic attack, especially if the amino group is first converted into a suitable leaving group. For instance, in related thieno[2,3-d]pyrimidine (B153573) systems, a chloro group at the 4-position is readily displaced by nucleophiles like L-phenylalanine. nih.gov While direct displacement of the amino group is challenging, derivatization to a diazonium salt could facilitate its replacement. Another approach involves the nucleophilic substitution of hydrogen (SNH). In some activated nitrothiophenes, secondary aliphatic amines can displace a hydrogen atom in the presence of an oxidizing agent like silver nitrate, a reaction type known as Oxidative Nucleophilic Substitution of Hydrogen (ONSH). researchgate.net This suggests that under appropriate conditions, direct amination at an activated position of the pyrimidinone ring might be feasible.

Electrophilic Substitution: The electron-rich nature of the 4-aminopyrimidinone system, due to the electron-donating amino group, directs electrophiles primarily to the C5-position. erciyes.edu.tr However, the pyrimidine ring itself is generally considered electron-deficient, and electrophilic substitution often requires the presence of activating groups. researchgate.net For pyrimidines bearing at least two hydroxyl or amino groups, electrophilic substitution such as thiocyanation can occur at the 5-position. researchgate.net In the case of this compound, the amino group serves as a powerful activating group, making the C5-position susceptible to attack by various electrophiles.

Introduction of Phenyl, Amino, Alkyl, and Cyano Moieties

The introduction of various functional groups at specific positions of the pyrimidinone core is a key strategy for modifying the physicochemical and biological properties of the parent compound.

Phenyl Group: The introduction of a phenyl group onto the pyrimidinone ring is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for this purpose, typically involving the reaction of a halogenated pyrimidinone with a phenylboronic acid derivative. For instance, the Suzuki-Miyaura cross-coupling of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones with arylboronic acids provides a route to the corresponding aryl derivatives. This methodology can be applied to a suitably halogenated this compound to introduce an additional phenyl group.

Amino Group: The introduction of an amino group can be accomplished through several methods. One common strategy is the reduction of a nitro group, which can be introduced at the C5-position via electrophilic nitration. Another powerful method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction is widely used for the formation of carbon-nitrogen bonds and could be employed to introduce an amino group onto a halogenated this compound.

Alkyl Group: Alkylation can occur at various positions, including the N1- and N3-positions of the pyrimidinone ring, as well as on the exocyclic amino group. Selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones has been achieved under phase transfer catalytic (PTC) conditions. The choice of base and solvent is critical to control the regioselectivity of alkylation. Alkylation can also be directed to the C5-position through the reaction of a C5-lithiated intermediate with an alkyl halide.

Cyano Moiety: The cyanation of heterocyclic rings can be achieved through various methods. For pyrimidine systems, the introduction of a cyano group at the C5-position has been reported. A notable example is the synthesis of 6-amino-5-cyano-4-(4-methylphenyl)-1-phenyl-2(1H)-pyrimidinone, which indicates that cyanation at the C5-position of the 4-aminopyrimidinone core is feasible. Modern electrochemical methods for C-H cyanation, although demonstrated on different heterocyclic systems, present a promising and environmentally benign alternative to traditional methods that often use toxic cyanide reagents.

Catalytic Methods and Their Impact on Pyrimidinone Synthesis

Catalysis plays a pivotal role in the synthesis and functionalization of pyrimidinone derivatives, offering efficiency, selectivity, and milder reaction conditions compared to classical methods.

Palladium-based catalysts are extensively used in cross-coupling reactions for the introduction of phenyl and amino groups. The Suzuki-Miyaura coupling, for the formation of C-C bonds, and the Buchwald-Hartwig amination, for C-N bond formation, are indispensable tools in the synthetic chemist's arsenal. The development of specialized phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these reactions, allowing for the coupling of even challenging substrates.

Furthermore, other transition metals have been explored for pyrimidinone synthesis. For example, nano copper ferrite (B1171679) has been used as a catalyst for the condensation and cyclization reaction to form pyrimidinone rings. The use of phase transfer catalysts (PTC) has proven effective for the selective alkylation of pyrimidinone systems. These catalytic methods not only facilitate the synthesis of the core pyrimidinone structure but also enable its diverse functionalization, significantly impacting the development of new derivatives with potential therapeutic applications.

Below is a table summarizing some of the key functionalization reactions discussed:

| Reaction Type | Reagents and Conditions | Moiety Introduced | Reference(s) |

| Nucleophilic Substitution | L-phenylalanine | Amino acid | nih.gov |

| Electrophilic Substitution | Thiocyanating agent | Thiocyano | researchgate.net |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | Phenyl | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino | |

| N-Alkylation (PTC) | Alkyl halide, phase transfer catalyst | Alkyl | |

| Cyanation | Cyanating agent | Cyano |

Chemical Reactivity and Transformations of 4 Amino 1 Phenyl 2 1h Pyrimidinone and Its Derivatives

Investigation of Electrophilic and Nucleophilic Reactivity of the Pyrimidinone Nucleus

The 4-Amino-1-phenyl-2(1H)-pyrimidinone scaffold contains multiple sites susceptible to attack by both electrophiles and nucleophiles. The reactivity is influenced by the electronic character of the substituents on the pyrimidine (B1678525) ring. The N-1 and N-3 atoms, along with the exocyclic amino group, are generally the most likely sites for electrophilic attack. researchgate.net

In related aminopyrimidine systems, such as 4-amino-5-nitro-6-phenylethynylpyrimidines, the pyrimidine ring can undergo reactions with various nucleophiles. For instance, primary and secondary amines, as well as thiols, can add to the triple bond of the phenylethynyl substituent in a regio- and stereoselective manner. researchgate.net This demonstrates how substituents can activate specific positions on the pyrimidine derivative towards nucleophilic attack.

Furthermore, palladium-catalyzed cross-coupling reactions, like the Sonogashira reaction, have been successfully employed on pyrimidine systems. The reaction of 4-amino-6-chloro-5-nitropyrimidine with terminal alkynes proceeds at the C-6 position, showcasing a method for C-C bond formation on the pyrimidine nucleus itself, which is a form of electrophilic substitution at the carbon atom. researchgate.net

The nucleophilicity of the ring nitrogens and the amino group is a key factor in electrophilic substitution reactions. In studies on related 2-amino-1,2,4-triazolo[1,5-a]pyrimidines, it was observed that the probability of electrophilic attack at the N-3 position increases with the use of "harder" electrophiles. researchgate.net This suggests a delicate balance of reactivity among the different nitrogen centers within the heterocyclic system.

Reactions Involving the Amino Group of this compound

The exocyclic amino group at the C-4 position is a primary site of reactivity, capable of acting as a nucleophile in various transformations. This reactivity is fundamental to the derivatization and functionalization of the pyrimidinone core.

A prominent reaction involving the amino group is its condensation with carbonyl compounds. For example, the amino group of 1-amino-5-aroyl-4-aryl-1H-pyrimidin-2-one can undergo a nucleophilic attack on the carbonyl carbon of an aldehyde, such as benzaldehyde (B42025). This initial attack is followed by dehydration to form an intermediate imine, which can then react further. erciyes.edu.tr

The amino group can also be readily acylated, sulfonylated, and alkylated. researchgate.net In the case of related pyridazinone structures, the amino group can be acylated with reagents like acetyl chloride. nih.gov Similarly, heating a related triazolethione with acetic anhydride (B1165640) leads to the formation of a triacetyl derivative, indicating reaction at the amino group. researchgate.net Another example involves the reaction of the amino group with ethyl orthoformate. researchgate.net

Furthermore, the amino group can participate in coupling reactions. Copper(II) acetate-mediated coupling of an amino group on a pyridazinone scaffold with phenylboronic acids has been reported, leading to the formation of N-phenyl derivatives. nih.gov These reactions highlight the versatility of the amino group as a handle for introducing a wide range of substituents.

Table 1: Selected Reactions Involving the Amino Group of Pyrimidinone and Analogous Heterocycles

| Starting Material Class | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1-Amino-5-aroyl-4-aryl-1H-pyrimidin-2-one | Benzaldehyde | Condensation / Imine formation | N-benzylideneamino-pyrimidinone | erciyes.edu.tr |

| 4-Amino-6-phenylpyridazin-3(2H)-one | Acetyl Chloride | Acylation | 4-Acetamido-6-phenylpyridazin-3(2H)-one | nih.gov |

| 4-Amino-triazolethione derivative | Ethyl Orthoformate | Imine formation | 4-(Methylidene)amino derivative | researchgate.net |

| 4-Amino-6-(4-nitrophenyl)pyridazin-3(2H)-one | Phenylboronic Acid / Cu(OAc)₂ | N-Arylation (Coupling) | 4-(Phenylamino)-6-(4-nitrophenyl)pyridazin-3(2H)-one | nih.gov |

| 2-Amino-tetrahydro-triazolopyrimidine | Acyl/Sulfonyl/Alkyl Halides | Acylation/Sulfonylation/Alkylation | N-functionalized derivatives | researchgate.net |

Intramolecular Cyclization and Rearrangement Processes within Pyrimidinone Derivatives

Pyrimidinone derivatives, particularly those with appropriately positioned reactive groups, can undergo intramolecular cyclization and rearrangement reactions to form novel polycyclic systems. These transformations are often triggered by heat or catalytic conditions.

A notable example is the rearrangement of 4-amino-6-alkynyl-5-nitropyrimidines. When heated in dry pyridine, these compounds undergo a smooth cyclization to yield 4-amino-6-aryl-7-oxo-7H-pyrrolo[2,3-d]pyrimidine 5-oxides in excellent yields. researchgate.net This process involves the intramolecular attack of a nitro-group oxygen onto the alkyne, followed by rearrangement.

Another powerful strategy involves tandem reactions where an intermolecular bond formation is followed by an intramolecular cyclization. For instance, a one-pot tandem copper(I)-catalyzed Ullmann-type C-N cross-coupling and subsequent intramolecular amidation has been used to synthesize multi-substituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. rsc.org The intramolecular amidation step is crucial for the formation of the second ring.

Similarly, intramolecular cyclization is a key step in cascade reactions. The formation of certain pyrimidine cores can proceed through a sequence involving a Michael aza-addition, which is then followed by an intramolecular cyclization and a final dehydration/dehydrohalogenation step. nih.gov

Table 2: Examples of Intramolecular Cyclization and Rearrangement

| Starting Material | Conditions | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 4-Amino-6-alkynyl-5-nitropyrimidine | Pyridine, heat | Intramolecular cyclization/rearrangement | 4-Amino-7-oxo-7H-pyrrolo[2,3-d]pyrimidine 5-oxide | researchgate.net |

| 2-Halopyridine and (Z)-3-amino-3-arylacrylate ester | CuI, DMF, 130 °C | Tandem C-N coupling / Intramolecular amidation | Pyrido[1,2-a]pyrimidin-4-one | rsc.org |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | Base, DMSO | Base-assisted intramolecular cyclization/oxidation | 2-(3-Oxoindolin-2-ylidene)acetonitrile | nih.gov |

Formation of Fused Heterocyclic Systems Incorporating the Pyrimidinone Moiety

The 4-amino-pyrimidinone structure is a valuable building block for the synthesis of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry. These syntheses often involve the condensation of the pyrimidinone derivative with a bifunctional reagent, leading to the construction of a new ring fused to the pyrimidine core.

A prominent example is the synthesis of pyrimido[4,5-d]pyrimidines. These can be prepared in a two-step process starting from 4-amino-pyrimidine-5-carbonitrile derivatives. The first step involves reaction with a triethylorthoester to form an intermediate imidate, which is then reacted with various anilines to cyclize into the fused pyrimido[4,5-d]pyrimidine (B13093195) system. mdpi.com One-pot syntheses of these derivatives have also been developed using ionic liquid catalysts. oiccpress.com

The reaction of 4-aminopyrimidinones with other reagents can lead to different fused systems. For instance, the cyclization of 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with urea (B33335) or thiourea (B124793) results in the formation of chromeno[2,3-d]pyrimidine derivatives. nih.gov

Furthermore, reactions involving substituents on the pyrimidine ring can lead to fused structures. The reaction of a 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds can lead to triazolo[5,1-b]quinazolines via an initial alkylation followed by a cyclocondensation. researchgate.net This highlights how the pyrimidine moiety can act as a template for building more complex heterocyclic architectures.

Table 3: Synthesis of Fused Heterocyclic Systems from Pyrimidinone Precursors

| Pyrimidinone Precursor | Reagent(s) | Fused System Formed | Reference |

|---|

Spectroscopic and Advanced Characterization of 4 Amino 1 Phenyl 2 1h Pyrimidinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Amino-1-phenyl-2(1H)-pyrimidinone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. ubc.camsu.edu Protons in different chemical environments will resonate at different frequencies. For instance, protons attached to aromatic rings typically appear in the downfield region (higher ppm values) due to the ring current effect, while aliphatic protons are found in the upfield region (lower ppm values). msu.edu

In the context of this compound derivatives, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring and the pyrimidinone core. The protons of the amino group often appear as a broad signal, the chemical shift of which can be influenced by solvent and temperature. msu.edu

Coupling patterns, or signal splitting, arise from the interaction of non-equivalent protons on adjacent carbon atoms. The magnitude of this interaction, known as the coupling constant (J), provides information about the dihedral angle between the coupled protons, which is crucial for determining the stereochemistry of the molecule. ubc.canih.gov For example, the coupling constants between protons on the pyrimidinone ring can help to define its conformation. nih.govresearchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (Phenyl) | 7.0 - 8.0 |

| Pyrimidinone Ring | 5.0 - 8.0 |

| Amino (NH₂) | Variable, often broad |

Note: These are general ranges and can vary based on substituents and solvent.

Carbon (¹³C) NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. oregonstate.eduorganicchemistrydata.org

For this compound derivatives, the ¹³C NMR spectrum will show signals corresponding to the carbons of the phenyl ring, the pyrimidinone ring, and any substituent groups. The carbonyl carbon (C=O) of the pyrimidinone ring is typically found at a significantly downfield chemical shift (around 160-180 ppm). oregonstate.edu Carbons in the aromatic phenyl ring and the heterocyclic pyrimidinone ring will appear in the range of approximately 110-150 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic/Heterocyclic (C=C, C=N) | 110 - 160 |

| Aliphatic (if present in substituents) | 10 - 60 |

Note: These are general ranges and can vary based on substituents and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.orgyoutube.com The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound derivatives, the IR spectrum will exhibit characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. libretexts.org The C=O stretching vibration of the pyrimidinone ring gives a strong absorption band, usually in the range of 1650-1700 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic and heterocyclic rings appear in the 1400-1600 cm⁻¹ region. dergipark.org.tr

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 (often two bands) |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic/Heterocyclic C=C | Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns. researchgate.netnih.gov When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation into smaller, charged species.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the phenyl group, the amino group, and fragmentation of the pyrimidinone ring itself. nih.govnih.gov Analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com Molecules containing conjugated systems, such as the aromatic phenyl ring and the pyrimidinone ring in this compound, absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. libretexts.orgyoutube.com

The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. libretexts.orgyoutube.com As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the λmax to a longer wavelength (a bathochromic or red shift). libretexts.orgyoutube.com The UV-Vis spectrum of this compound and its derivatives can therefore provide information about the electronic structure and the degree of conjugation within the molecule.

X-Ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is a technique that provides the most definitive three-dimensional structure of a molecule in the solid state. It involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be analyzed to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This technique can unambiguously confirm the molecular structure and stereochemistry of this compound derivatives, providing a solid foundation for understanding their chemical and physical properties.

Structure Activity Relationship Sar Studies in Pyrimidinone Chemistry

Methodologies for Investigating the Impact of Structural Modifications on Molecular Interactions and Recognition

The investigation of SAR in pyrimidinone chemistry employs a combination of experimental and computational methodologies to elucidate how structural changes influence molecular interactions and recognition at the target site.

Experimental Approaches:

Chemical Synthesis: The foundation of SAR studies lies in the synthesis of a diverse library of analogs. For 4-Amino-1-phenyl-2(1H)-pyrimidinone, this involves modifications at the amino group, the pyrimidinone core, and the N-1 phenyl substituent. Synthetic strategies often involve multi-step reactions, including cyclocondensation to form the pyrimidinone ring and various coupling reactions to introduce diverse substituents.

In Vitro Biological Assays: The synthesized compounds are subjected to a battery of in vitro assays to determine their biological activity. These assays are target-dependent and can range from enzyme inhibition assays (e.g., for kinases) to receptor binding assays (e.g., for G-protein coupled receptors) and cell-based assays measuring downstream functional responses. nih.gov For instance, the anti-proliferative effects of pyrimidinone derivatives have been evaluated against various cancer cell lines. nih.gov

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are indispensable for confirming the chemical structures of the synthesized analogs and for studying their interactions with biological macromolecules. X-ray crystallography of a ligand-target complex can provide a detailed atomic-level picture of the binding mode, revealing crucial hydrogen bonds, hydrophobic interactions, and other molecular recognition patterns. nih.gov

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). nih.govresearchgate.net Both 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models that can guide the design of new, more potent analogs. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. It is widely used to understand the binding mode of pyrimidinone derivatives at the active site of a target protein and to rationalize observed SAR trends. For example, docking studies can reveal key hydrogen bond interactions between the amino group or the pyrimidinone carbonyl and receptor residues.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A validated pharmacophore model can be used to screen virtual libraries for new compounds with the desired activity profile. researchgate.net

These methodologies are often used in an iterative cycle, where computational predictions guide the synthesis of new compounds, which are then tested experimentally, and the results are used to refine the computational models.

Analysis of Positional and Substituent Effects on the Pyrimidinone Core and Phenyl Group

The biological activity of this compound can be significantly modulated by introducing various substituents at different positions on both the pyrimidinone core and the N-1 phenyl group.

The Pyrimidinone Core:

The pyrimidinone scaffold itself is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with the biological target.

The Amino Group (C4-NH2): The amino group at the 4-position is a critical hydrogen bond donor. Its replacement or substitution can have a profound impact on activity. For instance, in related 4-anilinopyrimidine kinase inhibitors, this amine is often involved in a key hydrogen bond with the hinge region of the kinase. nih.gov

The Carbonyl Group (C2=O): The carbonyl oxygen at the 2-position acts as a hydrogen bond acceptor. Its presence and position are crucial for the structural integrity and interaction profile of the molecule.

Substitution on the Pyrimidine (B1678525) Ring: Introduction of substituents at other positions of the pyrimidinone ring can influence activity through steric and electronic effects. For example, in a series of 4-amino-2-phenylpyrimidine derivatives, the introduction of a methyl group at the 6-position was found to be important for their activity as GPR119 agonists. nih.gov

The N-1 Phenyl Group:

The phenyl ring at the N-1 position offers a versatile handle for structural modifications to explore a large chemical space and fine-tune the compound's properties. The nature and position of substituents on this ring can influence binding affinity, selectivity, and pharmacokinetic properties.

Electronic Effects: The electronic nature of the substituents on the phenyl ring can modulate the electron density of the entire molecule, affecting its interaction with the target.

Electron-withdrawing groups (e.g., -NO2, -CN, halogens) can enhance or decrease activity depending on the specific target and binding pocket environment. In some series of 4-aminoquinoline (B48711) antiplasmodial agents, electron-withdrawing groups at the 7-position (analogous to para-position on the phenyl ring) were shown to influence the pKa and, consequently, the activity. nih.gov

Electron-donating groups (e.g., -OCH3, -CH3) can also have a significant impact. For instance, in a study of pyrrolo[2,3-d]pyrimidines, a 4-methoxyphenyl (B3050149) group contributed to an enhancement in anti-inflammatory activity. rsc.org

Steric Effects: The size and shape of the substituents on the phenyl ring are critical. Bulky substituents may either create favorable van der Waals interactions or cause steric clashes within the binding pocket, leading to a decrease in activity.

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is crucial. Different positional isomers can adopt distinct conformations within the binding site, leading to different interaction patterns and biological activities. For example, in a series of CDK inhibitors, placing a hydrogen-bond donor at the meta-position of an arylmethyl group dramatically increased affinity. nih.gov

The following table summarizes the general effects of substituents on the phenyl ring of pyrimidine and related heterocyclic compounds based on published research.

| Substituent Type | Position on Phenyl Ring | General Effect on Biological Activity | Reference Example |

| Electron-Withdrawing | Para | Can influence pKa and activity. | 4-aminoquinolines nih.gov |

| Electron-Donating | Para | Can enhance activity. | Pyrrolo[2,3-d]pyrimidines rsc.org |

| Halogens | Para, Ortho | Often improves potency and metabolic stability. | 4-amino-2-phenylpyrimidines nih.gov |

| Hydrogen-Bond Donor | Meta | Can significantly increase affinity. | CDK inhibitors nih.gov |

| Bulky Groups | Varies | Can either improve or hinder activity based on binding site topology. | N/A |

Stereochemical Considerations and their Influence on Molecular Recognition

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. While the core structure of this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities.

For instance, if a substituent introduced on the phenyl ring or on a group attached to the pyrimidinone core creates a chiral center, the resulting enantiomers may exhibit different binding affinities and efficacies. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit and interaction with the chiral binding site of the target protein, while the other enantiomer may fit poorly or not at all.

Although specific studies on the stereochemical aspects of this compound derivatives are not extensively reported in the reviewed literature, the principles of stereoselectivity are well-established in medicinal chemistry. In the broader context of drug design, it is common for one enantiomer of a chiral drug to be significantly more active than the other (the eutomer vs. the distomer).

Further research into the synthesis and biological evaluation of chiral analogs of this compound would be necessary to fully elucidate the importance of stereochemistry for its molecular recognition and biological activity.

Computational Approaches to SAR Analysis and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods for SAR analysis and the prediction of biological activity. For pyrimidinone derivatives, including this compound, several computational approaches are routinely applied.

Quantitative Structure-Activity Relationship (QSAR):

As mentioned earlier, QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov

2D-QSAR: This approach uses descriptors calculated from the 2D structure of the molecules, such as topological indices, constitutional descriptors, and physicochemical properties (e.g., logP, molar refractivity).

3D-QSAR: Methods like CoMFA and CoMSIA use the 3D aligned structures of a series of molecules to derive relationships between their 3D steric and electrostatic fields and their biological activities. nih.gov The resulting contour maps can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing intuitive guidance for lead optimization. For example, a 3D-QSAR study on 4-pyrimidinone and 2-pyridinone based inhibitors identified crucial structural features for activity. researchgate.net

The predictive power of a QSAR model is assessed through rigorous statistical validation, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model generation. nih.gov

Molecular Docking and Dynamics Simulations:

Molecular Docking: This technique is used to predict the binding conformation and affinity of a ligand to its target receptor. For this compound and its analogs, docking studies can help to:

Identify the most likely binding pose within the active site.

Reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Explain observed SAR trends. For example, why a particular substituent enhances activity while another diminishes it.

Screen virtual libraries of compounds to identify potential new hits.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex over time. They can be used to assess the stability of the binding pose predicted by docking and to study the conformational changes that may occur upon ligand binding.

The table below provides a summary of computational approaches and their applications in the SAR analysis of pyrimidinone-like compounds.

| Computational Method | Description | Application in SAR of Pyrimidinones (B12756618) |

| 2D-QSAR | Correlates biological activity with 2D structural descriptors. | Predicts activity based on physicochemical properties and topological indices. |

| 3D-QSAR (CoMFA/CoMSIA) | Relates 3D molecular fields to biological activity. | Generates contour maps to guide structural modifications for improved potency. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Elucidates key binding interactions and rationalizes SAR data. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for activity. | Screens for new compounds with the desired biological activity. researchgate.net |

| Molecular Dynamics | Simulates the movement of atoms in a ligand-receptor complex over time. | Assesses the stability of binding poses and studies conformational changes. |

These computational tools, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to the design of novel and effective pyrimidinone-based therapeutic agents.

Q & A

Q. What are the most reliable synthetic routes for 4-Amino-1-phenyl-2(1H)-pyrimidinone, and how can reaction efficiency be optimized?

The compound is synthesized via modified Biginelli reactions or one-pot multicomponent approaches. Key steps include condensation of substituted phenols with urea/thiourea derivatives under acidic conditions (e.g., HCl or Lewis acids). Optimization involves adjusting molar ratios (e.g., 1:1.2:1 for aldehyde:urea:ketone), solvent selection (ethanol or acetic acid), and temperature (80–100°C). Reaction progress is monitored via TLC or HPLC. Post-synthesis purification uses column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- FTIR : Confirms NH₂ (~3260 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.6 ppm for phenyl) and pyrimidinone ring carbons (δ 150–160 ppm).

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles (e.g., phenyl ring tilt ~34° relative to pyrimidinone core) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Purity is validated via HPLC (C18 column, mobile phase: acetonitrile/water) with >95% threshold. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by UV-Vis spectroscopy (λ = 260 nm). Store at –20°C in amber vials under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies arise from substituent effects (e.g., electron-withdrawing groups enhance enzyme inhibition). Use standardized assays (e.g., IC₅₀ measurements against tyrosine kinases) and control variables like solvent polarity (DMSO vs. PBS). Cross-validate with computational docking (AutoDock Vina) to correlate activity with binding affinity .

Q. How does hydrogen bonding influence the crystal packing and solubility of this compound?

Intermolecular N–H···O bonds (2.8–3.0 Å) stabilize the lattice, reducing solubility in nonpolar solvents. Solubility parameters (Hansen solubility sphere) predict improved dissolution in DMF or DMSO. Co-crystallization with succinic acid enhances bioavailability by disrupting tight packing .

Q. What experimental designs are recommended for in vitro-to-in vivo translation of pharmacokinetic data?

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Systematic substitutions at the phenyl (e.g., para-nitro for electron-deficient motifs) or pyrimidinone (e.g., 5-fluoro for steric hindrance) positions are tested. QSAR models (CoMFA/CoMSIA) prioritize analogs with predicted LogP < 3 and polar surface area >80 Ų for CNS penetration .

Q. What methodologies address low yields in scale-up synthesis of this compound?

Implement flow chemistry (residence time: 10 min, 100°C) or microwave-assisted synthesis (300 W, 15 min) to improve heat/mass transfer. Catalyst screening (e.g., Fe³⁺-montmorillonite vs. ZrOCl₂) increases turnover number (TON > 50) .

Q. How do computational tools predict metabolic pathways and potential toxicity?

Use ADMET Predictor™ or GLORYx for phase I/II metabolism simulations (e.g., CYP3A4-mediated oxidation). Validate with Ames test (TA98 strain) for mutagenicity and zebrafish embryo assays (LC₅₀ > 100 µM) for acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.